(R,S)-Anatabine tartrate is a salt form of anatabine, a minor alkaloid predominantly found in tobacco plants (Nicotiana species). This compound has garnered attention due to its potential therapeutic applications, particularly in treating inflammation and other disorders. Anatabine is classified as a nicotinic acetylcholine receptor agonist, demonstrating selective activity towards specific receptor subtypes.
Anatabine is naturally occurring in the Solanaceae family of plants, which includes tobacco. It can also be synthesized through various chemical methods, allowing for the production of both racemic mixtures and isolated enantiomers.
The synthesis of anatabine typically involves several steps, starting from benzophenone imine and 3-aminomethyl pyridine. The process can be summarized as follows:
Alternative synthetic routes have been developed to improve yield and purity, including methods that utilize methyl tert-butyl ether for extraction processes to obtain high-purity anatabine .
(R,S)-Anatabine has a complex molecular structure characterized by a bicyclic framework similar to nicotine. The structural representation includes:
Anatabine participates in various chemical reactions primarily due to its functional groups. Key reactions include:
The effective concentrations (EC50) for receptor activation are approximately 6.1 µM for α4β2 receptors and 3.6 µM for α6/α3β2β4 receptors, demonstrating its potency compared to other nicotinic compounds .
The mechanism by which anatabine exerts its effects involves:
(R,S)-Anatabine tartrate is being explored for various therapeutic applications:
(R,S)-Anatabine Tartrate (2:3) is a complex formed between the racemic alkaloid anatabine and tartaric acid in a defined stoichiometric ratio. The freebase anatabine (C₁₀H₁₂N₂; MW 160.22 g/mol) is a bicyclic molecule comprising a pyridine ring linked to a tetrahydropyridine ring via a C-C bond [5] [6]. The "(R,S)" designation confirms its racemic nature, indicating an equimolar mixture of R and S enantiomers. This racemic state significantly influences its biological interactions, particularly with nicotinic acetylcholine receptors (nAChRs), where it shows agonist activity at α4β2 and α6/α3β2β4 subtypes (EC₅₀ = 6.1 µM and 3.6 µM, respectively) [6].
The tartrate salt formation modifies its physicochemical behavior without altering the core stereochemistry. The molecular formula of the 2:3 salt is C₃₂H₄₂N₄O₁₈ (MW 770.69 g/mol) [1] [2], reflecting the incorporation of two anatabine molecules and three tartaric acid molecules. Key crystallographic features include:
Table 1: Molecular Attributes of (R,S)-Anatabine and Its Tartrate Salt
Property | Anatabine Freebase | (R,S)-Anatabine Tartrate (2:3) |
---|---|---|
CAS Number | 2743-90-0 [5] | 175441-86-8 [6] |
Molecular Formula | C₁₀H₁₂N₂ | C₃₂H₄₂N₄O₁₈ [1] |
Molecular Weight (g/mol) | 160.22 [5] | 770.69 [1] |
Hydrogen Bond Donors | 1 (N) | 12 (N + OH from tartrates) |
The 2:3 stoichiometry (two anatabine molecules to three tartaric acid molecules) is atypical compared to common 1:1 or 1:2 drug-tartrate complexes. This ratio arises from:
Crystallographic analysis reveals:
The tartrate salt significantly modifies anatabine’s physicochemical profile:
Table 2: Key Physicochemical Properties
Parameter | Characteristics |
---|---|
Solubility (DMSO) | ≥20 mg/mL [5] |
Solubility (Ethanol) | ≤1 mg/mL [5] |
Storage Conditions | -20°C; desiccated [5] |
Transport Classification | Dangerous Good [1] |
The tartrate salt offers distinct advantages over freebase anatabine:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: